molecular formula C13H7Cl4NO2 B1201565 Tetrachlorosalicylanilide CAS No. 1154-59-2

Tetrachlorosalicylanilide

Cat. No. B1201565
CAS RN: 1154-59-2
M. Wt: 351 g/mol
InChI Key: SJQBHPJLLIJASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrachlorosalicylanilide and its analogs involves complex chemical reactions, often aimed at understanding their photoreactivity and interaction with proteins. For instance, tetrachlorosalicylanilide anion (TCSA-) has been studied for its ability to bind noncovalently to human serum albumin (HSA) and form covalently bonded photoadducts upon irradiation with ultraviolet light (Kochevar & Harber, 1977).

Molecular Structure Analysis

Research on the molecular structure of tetrachlorosalicylanilide derivatives, such as N-tetrachlorosalicylideneaniline (CL4SA), has revealed insights into their thermochromic behavior and charge transfer interactions. These studies have shown the impact of chlorine substituents on the molecular structure through crystallographic studies (Inabe et al., 1991).

Chemical Reactions and Properties

Tetrachlorosalicylanilide's photochemistry has been explored, revealing that irradiation in buffered solutions can liberate chlorine atoms from the molecule, suggesting a mechanism for its long-term photobiological effects (Davies et al., 1975). Additionally, its interactions with proteins and the formation of photoadducts highlight its complex chemical behavior under light exposure.

Physical Properties Analysis

Studies on tetrachlorosalicylanilide's physical properties, including its interactions with various proteins and the formation of complexes, contribute to understanding its behavior in different environments. For instance, its ability to bind to serum proteins and form photoproducts upon UV irradiation has been documented (Kochevar & Harber, 1977).

Chemical Properties Analysis

The chemical properties of tetrachlorosalicylanilide, including its reactivity under light and its ability to interact with other molecules, have been a subject of research. Its photoreactivity, particularly in the formation of covalently bonded photoadducts with proteins and the modification of histidines in HSA, underscores its complex chemical behavior (Kochevar & Harber, 1977).

Scientific Research Applications

4. Inhibiting Biofilm Formation of Bacillus subtilis

  • Sludge Reduction and Fouling Control in a Gravity-Driven Membrane Bioreactor
  • Energy Uncoupling and Ultrafiltration in Sludge Treatment
  • Regulating Extracellular Electron Transfer of Shewanella oneidensis MR-1
  • Inhibiting Biofilm Formation of Bacillus subtilis

Safety And Hazards

Tetrachlorosalicylanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Tetrachlorosalicylanilide has been studied for its potential in reducing sludge and controlling fouling in a gravity-driven membrane bioreactor . It has been found to effectively decrease sludge ATP and sludge yield, and its addition to the system led to an increased production of soluble microbial products . This suggests potential future applications in wastewater treatment and biofouling control .

properties

IUPAC Name

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQBHPJLLIJASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040767
Record name 3,5-Dichlorosalicyl-3,4-dichloroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents.
Record name 3,3',4',5-tetrachlorosalicylanilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Effects of 3,3',4',5-tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump were characterized to obtain insight into the possible role of hydrophobic portions of the Ca2+-ATPase in the catalytic mechanism of the enzyme. TCS exhibited both the stimulatory and inhibitory effects on the calcium pump activities depending on its concentration. At optimal concentrations, it increased these activities by up to 5-fold at pH 7.0 and 6 °C. Analysis of partial reactions of ATP hydrolysis by the purified ATPase revealed that TCS accelerated Ca2+ release from the ADP-sensitive phosphoenzyme up to 6- fold, whereas it affected other reaction steps to a much less extent, indicating that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence. These effects of TCS became less prominent at higher temperatures, although the enzyme-TCS interactions as detected in the direct binding experiment or by measurement of quenching of protein fluorescence were not affected by a similar change in temperature. The TCS effects were also dependent on pH of the 8.0 suggested that the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug. These results, taken together with those obtained previously with a spin- labeled probe, may suggest that TCS stimulates the calcium pump activity through its effect on the lipid bilayer, although its direct action on hydrophobic portion(s) of the ATPase protein cannot be ruled out.
Record name 3,3',4',5-tetrachlorosalicylanilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3,3',4',5-Tetrachlorosalicylanilide

Color/Form

Crystalline solid, Crystals

CAS RN

1154-59-2
Record name 3,3′,4′,5-Tetrachlorosalicylanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4',5-Tetrachlorosalicylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dichlorosalicyl-3,4-dichloroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4',5-tetrachlorosalicylanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',4',5-TETRACHLOROSALICYLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNE676755I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3',4',5-tetrachlorosalicylanilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

161 °C
Record name 3,3',4',5-tetrachlorosalicylanilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrachlorosalicylanilide
Reactant of Route 2
Reactant of Route 2
Tetrachlorosalicylanilide
Reactant of Route 3
Reactant of Route 3
Tetrachlorosalicylanilide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tetrachlorosalicylanilide
Reactant of Route 5
Reactant of Route 5
Tetrachlorosalicylanilide
Reactant of Route 6
Reactant of Route 6
Tetrachlorosalicylanilide

Citations

For This Compound
1,880
Citations
GH Chen, HK Mo, Y Liu - Water Research, 2002 - Elsevier
This paper studies the feasibility of using 3,3′,4′,5-tetrachlorosalicylanilide (TCS) as a metabolic uncoupler to reduce the sludge growth in activated sludge cultures. The results have …
Number of citations: 154 www.sciencedirect.com
IE Kochevar, LC Harber - Journal of Investigative Dermatology, 1977 - Elsevier
The photoreactions of 3,3', 4', 5-tetrachlorosalicylanilide anion (TCSA - ) with two serum proteins were studied. TCSA - and anions of two similar compounds, N-ethyl-3,5-…
Number of citations: 105 www.sciencedirect.com
FX Ye, Y Li - Applied microbiology and biotechnology, 2005 - Springer
The potential of 3,3′,4′,5-tetrachlorosalicylanilide (TCS) addition to an activated sludge continuous process to reduce excess sludge production by disrupting coupling between …
Number of citations: 32 link.springer.com
WA Hamilton - Microbiology, 1968 - microbiologyresearch.org
The antibacterial action of the skin germicides tetrachlorosalicylanilide, tribromosalicylanilide, trichlorocarbanilide and monochlorophenoxysali-cylanilide against Staphylococcus aureus…
Number of citations: 118 www.microbiologyresearch.org
XC Feng, WQ Guo, SS Yang, HS Zheng, JS Du… - Bioresource …, 2014 - Elsevier
Two parallel sequence batch reactors (SBRs) were operated, with and without TCS addition, to research the causes of sludge reduction by uncouplers. Three possible mechanisms of …
Number of citations: 59 www.sciencedirect.com
F Ye, Y Li - Biochemical Engineering Journal, 2010 - Elsevier
The potential of oxic-settling-anoxic (OSA) process with addition of 3,3′,4′,5-tetrachlorosalicylanilide (TCS) to reduce excess sludge production was investigated. TCS was dosed into …
Number of citations: 70 www.sciencedirect.com
S Wakabayashi, T Ogurusu, M Shigekawa - Journal of Biological Chemistry, 1988 - Elsevier
Effects of 3,3',4',5-tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump were characterized to obtain …
Number of citations: 8 www.sciencedirect.com
SC Rho, GN Nam, JY Shin, DJ Jahng - Journal of microbiology …, 2007 - koreascience.kr
A metabolic uncoupler, 3, 3', 4', 5-tetrachlorosalicylanilide (TCS), was used to reduce excess sludge production in biological wastewater treatment processes. Batch experiments …
Number of citations: 19 koreascience.kr
XC Feng, WQ Guo, C Chen, SS Yang, WB Jin… - Bioresource …, 2013 - Elsevier
The present study investigated the synergistic effects of a novel combined uncoupler of TCS and TCP on excess activated sludge reduction during a 60-day operation using a sequence …
Number of citations: 20 www.sciencedirect.com
YX Chen, FX Ye, XS Feng - Journal of Chemical Technology & …, 2004 - Wiley Online Library
To determine whether chemical additions can be used to reduce sludge production in biological wastewater treatment, 3,3′,4′,5‐tetrachlorosalicylanilide (TCS) was added to …
Number of citations: 20 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.